molecular formula C6H4BrClIN B1448803 3-Bromo-6-chloro-5-iodo-2-methylpyridine CAS No. 1824109-17-2

3-Bromo-6-chloro-5-iodo-2-methylpyridine

Cat. No.: B1448803
CAS No.: 1824109-17-2
M. Wt: 332.36 g/mol
InChI Key: DGFVFQFCTASTSO-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-iodo-2-methylpyridine is a useful research compound. Its molecular formula is C6H4BrClIN and its molecular weight is 332.36 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-6-chloro-5-iodo-2-methylpyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, case studies, and comparative analyses with similar compounds.

This compound has the molecular formula C6H4BrClI N and features multiple halogen substituents which are known to influence its biological activity. The presence of bromine, chlorine, and iodine atoms can enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can alter enzyme activities or receptor functions, triggering various biochemical pathways that lead to its observed effects.

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Studies indicate that halogen substituents enhance the antimicrobial efficacy by disrupting microbial cell membranes or inhibiting enzymatic functions critical for microbial survival .
  • Anticancer Properties : Research indicates potential anticancer effects through the induction of apoptosis in cancer cells. The compound may inhibit specific signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were determined, revealing that the compound exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 22.9 µM for different bacterial strains .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic changes. The compound's IC50 values varied across different cancer types, suggesting selective toxicity towards malignant cells compared to normal cells .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with other similar pyridine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate to HighModerate
Methyl 3-bromo-6-chloropyrazineModerateLowLow
4-Chloro-2-methylpyridineLowModerateModerate

This table illustrates that while other compounds exhibit some level of biological activity, this compound stands out for its higher antimicrobial and anticancer potentials.

Properties

IUPAC Name

5-bromo-2-chloro-3-iodo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVFQFCTASTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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